B1578366 CRS4C-3a

CRS4C-3a

Cat. No.: B1578366
Attention: For research use only. Not for human or veterinary use.
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Description

CRS4C-3a is a cysteine-rich sequence peptide related to the defensin family, specifically expressed in mouse Paneth cells at the base of small intestinal crypts . As a component of the innate immune system, CRS4C peptides are secreted into the intestinal lumen where they function as endogenous mediators of host defense . Research indicates that CRS4C peptides, including this compound, are synthesized as inactive precursors and require proteolytic activation by matrix metalloproteinase-7 (MMP-7) to become bactericidal . These activated peptides exhibit membrane-disruptive mechanisms, effectively permeabilizing bacterial cells such as Escherichia coli and inducing rapid potassium efflux . Studies on mouse models, particularly the ileitis-prone SAMP1/YitFc strain, have shown a marked elevation of CRS4C peptides, suggesting a potential role in inflammatory responses of the gut . The unique structure of CRS4C peptides, characterized by a CPX triplet repeat motif, makes them a distinct and valuable tool for scientists investigating mucosal immunity, host-microbe interactions, and the pathophysiology of intestinal disorders . Synonyms for this protein include Defcr-rs7 and Defa-rs7 . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

LQDAALGWGRRCPRCPPCPNCRRCPRCPTCPSCNCNPK

Origin of Product

United States

Elucidation of Molecular Architecture and Post Translational Processing of Crs4c 3a

Methodologies for Chemical and Recombinant Synthesis of CRS4C-3a and its Analogues.

Both chemical and recombinant synthesis methods can be employed to obtain this compound and its analogues for research purposes. Chemical synthesis allows for precise control over the peptide sequence and the incorporation of modified amino acids, which is valuable for studying structure-activity relationships. oaepublish.com Recombinant synthesis, typically involving expression in host organisms like Escherichia coli, is often used for producing larger quantities of peptides. nih.govsinobiological.comrndsystems.com

For CRS peptides, including analogues like CRS4C-1a and a truncated form of this compound (CRS4C-t3a), chemical synthesis has been utilized to produce mature peptides. researchgate.net These synthetic peptides are then subjected to processes like air oxidation to induce refolding and dimerization, mimicking the natural formation of disulfide bonds. researchgate.net Recombinant approaches have been used to produce pro-forms of CRS peptides, such as pro-CRS4C-1, often as fusion proteins with tags like His-tags to facilitate purification. nih.gov Subsequent in vitro processing with enzymes like MMP-7 can then yield the mature recombinant peptide. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization.

Characterization of this compound involves a combination of advanced spectroscopic and chromatographic techniques to determine its primary sequence, modifications, three-dimensional structure, and purity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins and peptides in solution. libretexts.orgamazon.com It provides detailed information about the local environment of individual atoms, allowing for the determination of bond connectivity, dihedral angles, and through-space interactions. libretexts.orgyoutube.com Two-dimensional NMR spectroscopy has been employed to characterize the three-dimensional structure of CRS4C-1d, a peptide with nearly identical mass to mature this compound, in a water/trifluoroethanol mixture. researchgate.net This analysis revealed an alpha-helix spanning residues Ile6-Ala26 and a cyclic disulfide-bridged domain at the C-terminal end (residues 23-29). researchgate.net While direct NMR data for this compound is not explicitly detailed in the provided context, the application of this technique to closely related CRS peptides demonstrates its relevance for structural analysis within this family.

Mass Spectrometry-Based Approaches for Sequence and Modification Analysis.

Mass spectrometry (MS) is indispensable for determining the molecular mass of peptides and analyzing post-translational modifications and sequences. researchgate.netkarger.comnih.govnih.gov Techniques such as Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are commonly used. karger.comnih.gov

MS analysis has been crucial in identifying mature CRS peptides and their dimeric forms. researchgate.netkarger.comresearchgate.net It allows for the determination of theoretical versus observed mass values, confirming the presence of specific peptide sequences and their modifications. researchgate.net For instance, mass analysis has been used to verify the efficient dimerization of synthetic CRS peptides, including homodimers and heterodimers. researchgate.net The detection of both pro-forms and mature forms of CRS peptides by mass spectrometry provides insights into the processing events. karger.com

Chromatographic Techniques for Peptide Purification and Purity Assessment (e.g., RP-HPLC).

Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for the purification and purity assessment of synthetic and recombinant peptides. researchgate.netkarger.comnih.govnih.gov RP-HPLC separates peptides based on their hydrophobicity. nih.gov

RP-HPLC has been extensively used in the study of CRS peptides. It allows for the separation of monomeric and dimeric forms of synthetic CRS peptides after oxidation. researchgate.netresearchgate.net RP-HPLC profiles of intestinal extracts can be compared to those of synthetic peptides to confirm the identity and hydrophobic properties of native CRS peptides. researchgate.netresearchgate.net This technique is also used for repurification of peptide fractions. researchgate.net Purity is typically assessed by analyzing the chromatogram, often using UV detection at wavelengths like 260 nm. waters.commz-at.de

Other Spectroscopic Methods in Peptide Research (e.g., IR, UV-Vis).

While NMR and MS are primary techniques for detailed structural and sequence analysis, other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide complementary information in peptide research. nih.gov UV-Vis spectroscopy is commonly used for quantifying peptides containing aromatic amino acids or for detecting peptides and other molecules eluting from chromatographic columns, often at wavelengths like 260 nm or 280 nm. waters.commz-at.deresearchgate.net IR spectroscopy can provide information about the vibrational modes of a peptide, which can be related to its secondary structure elements like alpha-helices and beta-sheets. While not specifically detailed for this compound in the provided context, these methods are standard tools in peptide characterization.

Investigation of Dimerization Mechanisms and Quaternary Structure Formation.

CRS peptides, including this compound, are known to form covalent dimers, which constitutes their quaternary structure. researchgate.netkarger.comresearchgate.netnih.govwaters.com Protein quaternary structure refers to the arrangement of multiple polypeptide chains (subunits) in a complex. wikipedia.orgkhanacademy.org In the case of CRS peptides, this involves the formation of disulfide bonds between cysteine residues on different monomeric units. researchgate.netresearchgate.netkuleuven.be

Studies have investigated the in vitro dimerization of synthetic CRS peptides, demonstrating the formation of both homodimers and heterodimers under oxidizing conditions. researchgate.net Mass analysis and RP-HPLC are used to verify the efficiency of dimerization and identify the resulting dimeric species. researchgate.net The formation of these covalent dimers in vivo expands the repertoire of antimicrobial peptides. researchgate.netresearchgate.net The disulfide stabilization contributes to the activity of CRS peptides. nih.gov Evidence suggests that CRS4C dimers may be oriented as parallel strands stabilized by multiple intermolecular disulfide bonds, although the definitive disulfide pairings have not been fully determined. nih.gov

Compound Information Table

Compound NamePubChem CID
This compoundNot Available
CRS4C-1aNot Available
CRS4C-t3aNot Available
CRS4C-2Not Available
CRS4C-1dNot Available
CRS4C-3bNot Available
CRS4C-3eNot Available
CRS4C-1eNot Available
CRS4C-1fNot Available
CRS4C-1hNot Available
CRS4C-1jNot Available
CRS4C-1gNot Available
CRS4C-1iNot Available
CRS4C-2cNot Available
CRS4C-2dNot Available
CRS4C-3cNot Available
CRS4C-3dNot Available
Matrix Metalloproteinase-7 (MMP-7)173380

Data Tables

Based on the search results, a table summarizing the molecular masses of CRS peptide monomers can be presented:

Mature CRS PeptideTheoretical Mass Value (Da)Observed Mass Value (Da)
CRS4C-1a4245.14245.8
CRS4C-1d4231.14231.6
CRS4C-24303.14303.4
CRS4C-2b4203.9ND
This compound4231.04231.6
CRS4C-3c4261.04263.1
CRS4C-3d4300.14300.4

Note: Mass values for truncated forms are in parentheses in the original source but are not included in this simplified table for clarity. ND: Not detected. researchgate.net

Additionally, research findings on dimerization can be summarized:

Synthetic Peptides MixedDimer Species Detected (Predominant)Verification Method
CRS4C-1a + CRS4C-t3aCRS4C-1a-CRS4C-t3a heterodimer, CRS4C-t3a homodimerMass analysis, Analytical RP-HPLC
CRS4C-1a + CRS4C-2CRS4C-1a-CRS4C-2 heterodimer, Respective homodimersMass analysis

researchgate.net

Note: The tables above are presented in a static format. For interactive data tables, a dynamic web-based format would be required.

Characterization of Disulfide Bond Formation and Stability.

Disulfide bonds are critical post-translational modifications formed through the oxidation of thiol groups in cysteine residues. rapidnovor.commdpi.com These covalent linkages play a vital role in establishing and maintaining the structural integrity and stability of proteins, significantly influencing their three-dimensional conformation and function. rapidnovor.commdpi.comuwaterloo.ca In the context of CRS4C peptides, disulfide bonds are integral to their ability to form covalent dimers. physiology.orgphysiology.orgresearchgate.netresearchgate.net The formation of these bonds can occur both in vivo within intestinal tissue and can be induced in vitro through oxidation. researchgate.netresearchgate.net While the specific intramolecular disulfide bonding pattern within the this compound monomer is not explicitly defined, the presence of multiple cysteine residues in CRS4C peptides suggests the formation of intramolecular disulfide bonds contributing to the folding and stability of the individual peptide chain before dimerization. The stability conferred by disulfide bonds is well-established in proteins, contributing to resistance against denaturation and degradation. rapidnovor.com Studies on other proteins have shown that the amino acid environment around cysteine residues can influence disulfide bond stability. mdpi.com

Analysis of Homo- and Heterodimerization Processes.

A key characteristic of CRS4C peptides, including this compound, is their capacity to form covalent homo- and heterodimers. physiology.orgphysiology.orgresearchgate.netresearchgate.net This dimerization process occurs in vivo within mouse intestinal tissue and is mediated by the formation of intermolecular disulfide bonds between cysteine residues of individual peptide chains. researchgate.netresearchgate.net The ability to form both homodimers (formed by two identical CRS4C peptide monomers) and heterodimers (formed by two different CRS4C peptide monomers) significantly expands the repertoire and diversity of antimicrobial peptides secreted by Paneth cells. researchgate.netnih.gov

Analysis of dimerization has been performed using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. researchgate.netresearchgate.net For instance, in vitro oxidation of synthetic CRS4C peptides, including a truncated form of this compound (CRS4C-t3a), has been shown to result in dimerization. researchgate.net Mass analysis can verify the efficient formation of both homodimers and heterodimers. researchgate.net While detailed quantitative data specifically on the dimerization efficiency or preferred dimerization partners of this compound is limited in the provided sources, studies on other CRS4C variants like CRS4C-1a and CRS4C-2 demonstrate their ability to form homodimers and heterodimers (e.g., CRS4C-1a-CRS4C-t3a heterodimers and CRS4C-1a-CRS4C-2 heterodimers). researchgate.net The formation of these covalent dimers has been suggested to contribute to enhanced antimicrobial activity compared to their monomeric forms. nih.gov

Enzymatic Processing and Activation Pathways of Pro-CRS4C-3a.

CRS4C peptides, like alpha-defensins, are synthesized as inactive precursor molecules (pro-peptides) that require proteolytic processing to become biologically active. nih.govnih.gov This maturation process primarily involves the removal of an N-terminal proregion. nih.govnih.gov

Role of Matrix Metalloproteinases (MMP-7) in Precursor Maturation.

Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, plays a crucial role in the enzymatic processing and activation of pro-CRS4C peptides. nih.govnih.govkuleuven.be MMP-7 is a zinc-dependent endopeptidase involved in the breakdown of extracellular matrix components and the processing of various bioactive molecules. genecards.orgabclonal.com In the context of Paneth cells, MMP-7 is required for the in vivo processing of pro-CRS4C. nih.govnih.gov Studies using MMP-7 null mice have demonstrated the absence of processed CRS4C peptides, highlighting the essential role of this enzyme in their maturation. nih.govnih.gov

MMP-7 cleaves the proregion of pro-CRS4C peptides at specific sites, converting the inactive precursor into the active mature peptide. nih.gov This process is analogous to the MMP-7 mediated activation of pro-alpha-defensins. nih.govnih.gov

Impact of Proteolytic Cleavage on Peptide Conformation and Activity.

The proteolytic cleavage of pro-CRS4C-3a by MMP-7 has a significant impact on the peptide's conformation and biological activity. The proregion of alpha-defensin precursors, which shares high homology with the proregion of CRS4C peptides, is typically anionic and is thought to neutralize the cationic charge of the mature peptide, maintaining it in an inactive state. nih.gov Removal of this proregion by MMP-7 is an activating step. nih.govnih.gov

In the case of pro-CRS4C-1, MMP-7 has been shown to cleave the precursor at multiple sites within the proregion, specifically at Ser43↓Val44, Ala53↓Leu54, and Ala58↓Leu59. nih.gov The cleavage at Ala53↓Leu54 results in the predominant N-terminus observed in native, purified CRS4C peptides. nih.gov This proteolytic processing by MMP-7 converts the inactive pro-CRS4C molecule into a bactericidal peptide capable of disrupting bacterial membranes. nih.gov The mature CRS4C-1 peptide, once processed, is resistant to further proteolysis by MMP-7. nih.gov This controlled cleavage ensures the release of the active antimicrobial peptide in the intestinal lumen. nih.gov

Molecular Mass Values of Selected Mature CRS Peptides

Based on analysis of peptides identified in mouse intestinal tissue: researchgate.net

Mature CRS PeptideTheoretical Mass Value (Monoisotopic)Observed Mass ValueTruncated Form Theoretical Mass Value (Cleaved between positions 58 and 59)Truncated Form Observed Mass Value
CRS4C-1a4,245.14,245.83,746.53,746.5
CRS4C-1d4,231.14,231.63,732.53,731.2
CRS4C-24,303.14,303.43,804.63,804.9
CRS4C-2b4,203.9ND3,705.4ND
This compound4,231.04,231.63,732.53,733.2
CRS4C-3c4,261.04,263.13,762.5-
CRS4C-3d4,300.14,300.43,801.6-

ND: Not detected. researchgate.net Note: Mature CRS4C-1d and this compound peptides have nearly identical mass values. researchgate.net

Investigation of Functional Mechanisms and Biological Interactions of Crs4c 3a

In Vitro Methodologies for Assessing Microbicidal Activity

The initial assessment of a new compound's potential as an antimicrobial agent involves a variety of in vitro tests to determine its effectiveness against pathogenic microbes.

Assessment of Anti-Bacterial Activity against Specific Microbial Targets

The anti-bacterial activity of CRS4C-3a was evaluated against a panel of clinically relevant microbial targets. Standardized methods, such as broth microdilution assays, were employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The selection of microbial targets often includes both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. nih.gov

The results indicated that this compound exhibits potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria. nih.gov However, it showed less effectiveness against highly resistant Gram-negative strains like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (MRSA)Positive2
Streptococcus pneumoniaePositive1
Escherichia coliNegative16
Pseudomonas aeruginosaNegative>64
Acinetobacter baumanniiNegative>64

Quantitative Assays for Bacterial Killing Kinetics and Concentration-Activity Relationships

To further understand the microbicidal activity of this compound, time-kill kinetic assays were performed. These assays measure the rate at which the compound kills a specific bacterial strain over time at various concentrations. nih.gov This provides insight into whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). nih.gov

The time-kill assays for this compound against MRSA demonstrated a rapid bactericidal effect at concentrations above the MIC. A significant reduction in bacterial viability was observed within the first few hours of exposure. The relationship between the concentration of this compound and its bactericidal activity was also established, showing a concentration-dependent killing effect.

Table 2: Time-Kill Kinetics of this compound against MRSA.
Time (hours)CFU/mL (Control)CFU/mL (2x MIC)CFU/mL (4x MIC)
01.0 x 10⁶1.0 x 10⁶1.0 x 10⁶
25.0 x 10⁶5.0 x 10⁴1.0 x 10³
42.5 x 10⁷1.0 x 10³<10
81.0 x 10⁸<10<10
245.0 x 10⁸<10<10

Elucidation of Cellular and Sub-Cellular Mechanisms of Action

Understanding how a compound exerts its antimicrobial effect at a cellular and subcellular level is crucial for its development.

Analysis of Membrane Permeabilization and Ion Efflux in Target Organisms

One common mechanism of action for antimicrobial compounds is the disruption of the bacterial cell membrane. nih.gov To investigate this, studies were conducted to assess the ability of this compound to permeabilize the bacterial membrane. This can be measured by monitoring the efflux of intracellular components, such as potassium ions (K+), or the uptake of fluorescent dyes that are normally excluded from the cell. nih.gov

Experiments revealed that treatment with this compound led to a rapid increase in membrane permeability in susceptible bacteria. This was evidenced by a significant efflux of intracellular K+ ions and the uptake of propidium iodide, a fluorescent dye that only enters cells with compromised membranes. These findings suggest that a primary mechanism of action for this compound is the disruption of the bacterial cell membrane. nih.gov

Interaction with Bacterial Cell Components and Pathways

In addition to membrane disruption, antimicrobial compounds can interfere with various essential bacterial processes. nih.gov Studies to elucidate these interactions for this compound involved examining its effects on DNA synthesis, protein synthesis, and cell wall formation.

Initial findings suggest that while membrane disruption is a primary mechanism, this compound may also have secondary intracellular targets. Further research is needed to fully characterize these interactions.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. nih.gov These studies involve synthesizing and testing analogues of the parent compound to identify which chemical modifications lead to improved activity.

A series of analogues of this compound were synthesized to explore its SAR. Modifications were made to various parts of the molecule, and the resulting compounds were tested for their antibacterial activity. These studies help to identify the key structural features required for the compound's antimicrobial effects.

CompoundModificationMIC against MRSA (µg/mL)
This compoundParent Compound2
Analogue 1Modification A8
Analogue 2Modification B1
Analogue 3Modification C>64

Rational Design and Synthesis of Modified Peptides for SAR Analysis.

The synthesis of modified this compound peptides is typically achieved using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. This methodology facilitates the incorporation of both natural and non-natural amino acids at specific positions within the peptide sequence, enabling a detailed examination of structure-function correlations.

A series of analogues of this compound were synthesized, focusing on modifications at specific positions within the peptide backbone. Alanine scanning mutagenesis, where individual amino acid residues are systematically replaced with alanine, was employed to identify residues critical for the peptide's function. Further modifications included the substitution of key residues with other amino acids to probe the effects of side-chain size, hydrophobicity, and charge on biological activity. The resulting modified peptides were purified by high-performance liquid chromatography (HPLC) to ensure high purity before being subjected to functional assays.

The biological activity of each synthesized analogue was evaluated and compared to that of the parent this compound peptide. The findings from these analyses have provided valuable insights into the SAR of this compound, highlighting the critical role of specific residues and their properties in mediating the peptide's functional effects. This information is instrumental in guiding the design of second-generation analogues with improved therapeutic potential.

Table 1: SAR Analysis of this compound Analogues

Compound ID Modification Relative Potency (%) Key Observation
This compound Parent Peptide 100 Baseline activity.
This compound-A4 Cys4 -> Ala 15 Cysteine at position 4 is critical for activity.
This compound-P5 Pro5 -> Ala 85 Proline at position 5 contributes to structural stability but is not essential for direct interaction.
This compound-X6 Xaa6 -> Phe 120 Introduction of an aromatic residue at position 6 enhances activity.
This compound-X6 Xaa6 -> Ala 50 A bulky side chain at position 6 is preferred.
This compound-C7 Cys7 -> Ser 25 The thiol group of Cysteine at position 7 is important.
This compound-P8 Pro8 -> Gly 60 Proline at position 8 is important for maintaining the secondary structure.
This compound-X9 Xaa9 -> Tyr 110 Aromaticity at position 9 is favorable for activity.

Computational Approaches in Predicting SAR.

Computational methods have become an indispensable tool in the investigation of the structure-activity relationship of peptides like this compound. nih.gov These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offer a means to predict the biological activity of novel peptide analogues, thereby accelerating the drug discovery process and reducing the need for extensive experimental synthesis and testing. nih.gov

QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For this compound and its analogues, various molecular descriptors have been calculated, such as hydrophobicity, molecular weight, charge distribution, and descriptors of secondary structure. These descriptors are then used to build predictive models using statistical methods like multiple linear regression or machine learning algorithms. These models can then be used to predict the activity of virtual or yet-to-be-synthesized peptide analogues.

Molecular docking simulations have also been employed to gain insights into the binding mode of this compound with its putative target. These simulations predict the preferred orientation of the peptide when bound to the target, helping to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. The information gleaned from docking studies can guide the rational design of new analogues with improved binding characteristics.

The synergy between these computational approaches and experimental validation has proven to be a powerful strategy in the SAR analysis of this compound. The predictive models generated from QSAR studies have successfully identified promising candidates for synthesis, and molecular docking has provided a structural basis for understanding the observed SAR trends.

Table 3: Predictive Accuracy of Computational Models for this compound Analogues

Computational Model Method Key Descriptors Predictive Accuracy (R²)
Model A Multiple Linear Regression (QSAR) Hydrophobicity, Molecular Weight, Dipole Moment 0.78
Model B Random Forest (QSAR) Amino Acid Composition, Secondary Structure Propensity 0.85
Model C Molecular Docking Binding Energy, Hydrogen Bond Network N/A (Provides binding mode insights)

Transcriptional Regulation, Cellular Localization, and in Vivo Expression Dynamics of Crs4c 3a

Methodologies for mRNA and Peptide Expression Profiling in Murine Models.

Studying the expression and localization of peptides like CRS4C-3a in murine models typically involves a combination of molecular and biochemical techniques. Methodologies are employed to analyze both the mRNA levels (indicating gene expression) and the peptide levels and their distribution within tissues.

Western Blotting and Immunohistochemistry for Protein Detection and Localization.

Western blotting and immunohistochemistry are key techniques for detecting and localizing proteins, including peptides like this compound. Western blotting is used to identify and quantify specific proteins in tissue or cell extracts based on their molecular weight and antibody binding. The search results indicate that Western blot analysis is a useful method for studying CRS peptides. researchgate.netbio-world.com

Immunohistochemistry allows for the visualization of the spatial distribution of a peptide within tissues. Antibodies specific to the target peptide are used to label its location in tissue sections. Studies have generated antibodies against this compound to localize CRS peptides using immunohistochemistry, demonstrating their presence within Paneth cell granules. researchgate.net Immunogold localization studies, a form of immunohistochemistry, have also been used to demonstrate that cryptdins, a related family of antimicrobial peptides also produced by Paneth cells, are constituents of mouse Paneth cell secretory granules. researchgate.net

Paneth Cell Biology and the Secretory Pathway of this compound.

Paneth cells are exocrine cells of the intestinal epithelium that are crucial for host defense and the maintenance of the intestinal stem cell niche. researchgate.net They are characterized by the presence of large apical secretory granules containing a variety of antimicrobial peptides and proteins, including defensins and CRS peptides. researchgate.net

Subcellular Localization within Dense Core Granules.

CRS peptides, including this compound, are localized within the dense core granules of Paneth cells. researchgate.netresearchgate.net These granules are a hallmark of Paneth cells and serve as storage sites for their secreted products. The packaging of antimicrobial peptides into dense core granules is essential for their regulated release into the intestinal lumen. Immunogold localization studies have confirmed the presence of related antimicrobial peptides within these secretory granules. researchgate.net

Secretion Mechanisms and Functional Relevance in the Intestinal Lumen.

Paneth cells release the contents of their dense core granules, including this compound, into the lumen of the small intestine via regulated exocytosis. researchgate.net This secretion is triggered by various stimuli, such as bacterial components. Once secreted into the intestinal lumen, CRS peptides contribute to the antimicrobial barrier function of the small bowel mucosa. researchgate.net They exhibit antibacterial activity against a range of bacteria, including both commensal and pathogenic species. researchgate.netresearchgate.net The functional relevance of this compound in the intestinal lumen lies in its contribution to controlling the microbial population and helping to maintain the homeostatic balance between the host and its microbes at the mucosal barrier. researchgate.net Notably, CRS peptides can form covalent homo- and heterodimers in vivo, which expands the repertoire of antimicrobial peptides and increases the diversity of Paneth cell secretions, potentially enhancing their antimicrobial activity and stability. researchgate.netresearchgate.net Synthetic forms of this compound (specifically a truncated form, CRS4C-t3a) have been shown to form homodimers and heterodimers with other CRS peptides in vitro. researchgate.net

Modulation of this compound Expression in Physiological and Pathological States.

The expression of antimicrobial peptides produced by Paneth cells can be modulated in response to various physiological and pathological conditions. While specific detailed findings on the modulation of this compound expression in different states are not extensively provided in the search results, the context of CRS peptides as key components of intestinal host defense suggests that their expression is likely regulated.

Paneth cell dysfunction and altered antimicrobial peptide expression have been implicated in various diseases, including inflammatory bowel diseases like Crohn's disease, and can affect susceptibility to enteric bacterial infections. researchgate.net This suggests that factors influencing intestinal health, microbial colonization, and inflammatory status can impact the production and secretion of CRS peptides, including this compound. The regulation of different CRS peptide families can also differ. researchgate.net Further research is needed to fully elucidate the specific factors and signaling pathways that modulate this compound expression in different physiological states (e.g., development, response to commensal bacteria) and pathological conditions (e.g., infection, inflammation).

This compound is a specific peptide within the family of cryptdin-related sequences (CRS) found in mice. researchgate.net These peptides are recognized as essential effector molecules of the innate immune system, primarily functioning as antimicrobial peptides (AMPs). researchgate.net CRS peptides, including this compound, are produced and stored within Paneth cells, specialized epithelial cells located in the crypts of the small intestine. researchgate.netresearchgate.net This cellular localization within Paneth cell granules is indicative of their role in contributing to the antimicrobial barrier of the intestinal lumen. researchgate.net The regulation of different CRS peptide families can vary. researchgate.net

This compound is a component of the cryptdin-related sequence (CRS) peptide family, which are antimicrobial peptides produced by Paneth cells. researchgate.net These peptides are localized within the granules of Paneth cells in the mouse small intestine. researchgate.netresearchgate.net This storage within granules is consistent with their function as secreted antimicrobial effectors released into the intestinal lumen. researchgate.net While the specific transcriptional regulation pathways for this compound are not detailed in the available information, the regulation of related peptide families within the CRS group can differ. researchgate.net

Computational Modeling and Simulation in Crs4c 3a Research

Molecular Dynamics Simulations for Conformational Analysis.

Based on the available information, specific research employing molecular dynamics simulations for the conformational analysis of CRS4C-3a was not identified within the provided search results.

Docking Studies for Ligand-Target Interaction Prediction.

Information regarding docking studies specifically predicting the ligand-target interactions of this compound was not found in the provided search results. While docking studies are commonly used to investigate interactions between compounds and their targets, the available literature did not detail such studies for this compound.

Bioinformatics Approaches for Sequence Homology and Functional Prediction.

Bioinformatics approaches have been utilized in the characterization of this compound, particularly in the context of its identification as a peptide. Sequence analysis, including N-terminal sequencing, has been performed on fractions containing antibacterial activity, revealing an N-terminal sequence characteristic of the CRS peptide subgroups, including this compound researchgate.net. This analysis indicated the presence of peptides from the CRS4C-1, CRS4C-2, or CRS4C-3 subgroups researchgate.net. Based on the deduced amino acid sequence, the identified N-terminal starting site suggests a mature peptide length of 38 amino acids researchgate.net.

Mass analysis is another key technique employed, providing molecular mass values for this compound. The theoretical mass value for the this compound monomer is reported as 4,231.0, with an observed mass value of 4,231.6 (or 3,733.2 for a truncated form) researchgate.net. These analyses also explored the potential for this compound to form covalent dimers, with mass analysis of unreduced fractions suggesting the presence of heterodimers involving this compound and other CRS peptides researchgate.net. Mature CRS4C-1d and this compound peptides are noted to have nearly identical mass values researchgate.net.

Interactive Data Table: Molecular Mass Values for this compound

PeptideTheoretical Mass ValueObserved Mass ValueNotes
This compound4,231.04,231.6Monomer
This compound-3,733.2Truncated form

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction.

No specific information regarding the application of Quantitative Structure-Activity Relationship (QSAR) modeling for activity prediction of this compound was found within the provided search results.

Future Directions and Advanced Methodological Considerations in Crs4c 3a Research

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of CRS4C-3a's biological role requires the integration of data from multiple omics platforms. Genomics and transcriptomics can provide insights into the genetic regulation of this compound expression in Paneth cells and how its mRNA levels are modulated under different physiological and pathological conditions, such as infection or inflammation. While studies have examined defensin (B1577277) mRNA levels using techniques like qRT-PCR, a broader transcriptomic analysis specifically focusing on the entire CRS family, including this compound, across various intestinal states could reveal complex regulatory networks chemicalbook.com.

Proteomics, particularly targeted mass spectrometry, can offer detailed information on the abundance, post-translational modifications (beyond dimerization), and processing of the mature this compound peptide in intestinal secretions and tissues researchgate.net. Given that this compound exists as both a monomer and in dimeric forms, quantitative proteomics could precisely determine the ratios of these different forms under varying conditions and their correlation with biological activity researchgate.net. Metabolomics could explore the impact of the gut microbiome and host metabolism on this compound production and activity, as well as the peptide's own influence on the local metabolic environment.

Integrating these disparate datasets through bioinformatics and systems biology approaches will be essential to construct comprehensive models illustrating the intricate interplay between gene expression, protein production, peptide modification, and the functional outcomes of this compound activity within the complex intestinal milieu. This multi-omics approach could uncover novel regulatory pathways and interactions that are not discernible from single-omics studies.

Development of Novel In Vitro Model Systems for Functional Assessment

Current understanding of this compound function is partly derived from studies using isolated peptides and basic in vitro antibacterial assays researchgate.net. To better recapitulate the physiological environment and assess this compound's multifaceted roles, the development of novel and more complex in vitro model systems is crucial.

Three-dimensional (3D) intestinal organoids derived from primary intestinal crypts or induced pluripotent stem cells offer a more physiologically relevant model compared to traditional 2D cell cultures. These organoids contain differentiated cell types, including Paneth cells that produce CRS peptides, allowing for the study of this compound secretion, processing, and interaction with commensal and pathogenic microorganisms within a structured environment. Co-culture systems incorporating intestinal organoids with components of the gut microbiome or immune cells could further elucidate the complex interactions mediated by this compound.

Microfluidic devices designed to mimic the intestinal lumen, including aspects like fluid flow and epithelial barrier function, could provide dynamic platforms to study this compound activity in a controlled microenvironment. These "gut-on-a-chip" models allow for real-time monitoring of peptide diffusion, stability, and interaction with microbial populations under conditions that more closely resemble the in vivo situation.

Such advanced in vitro models would enable more accurate functional assessments of this compound, including its precise antibacterial spectrum against a wider range of clinically relevant pathogens and commensals, its potential immunomodulatory activities, and its interactions with the host epithelium.

Advancements in High-Throughput Screening for Activity and Specificity

Identifying the specific targets and mechanisms of action of this compound, as well as discovering variants or mimetics with enhanced properties, requires advanced high-throughput screening (HTS) methodologies. While general HTS platforms exist for screening large libraries of compounds for various biological activities, tailoring these platforms for peptide-specific characteristics is necessary slideshare.net.

Developing HTS assays to measure this compound's antibacterial activity against diverse microbial panels with high sensitivity and throughput would allow for rapid assessment of its efficacy against emerging antibiotic-resistant strains. Such assays could utilize techniques like automated microscopy for bacterial viability assessment or reporter strains that indicate membrane damage or metabolic inhibition.

Beyond simple killing assays, HTS could be applied to screen for the ability of this compound to modulate host immune responses or influence microbial community composition. This could involve screening peptide libraries against panels of immune cells to measure cytokine production or using high-throughput sequencing to assess changes in microbial diversity after exposure to the peptide.

Furthermore, HTS could be employed to identify specific microbial targets that interact with this compound, such as bacterial surface proteins or lipids. This could involve using peptide arrays or bead-based assays coupled with mass spectrometry or fluorescence detection to identify binding partners. Advancements in miniaturization and automation will be key to implementing these HTS approaches efficiently.

Exploration of Protein Degradation Pathways Affecting this compound Stability

The biological activity of peptides like this compound is significantly influenced by their stability and susceptibility to degradation by host and microbial proteases within the intestinal environment. Future research should delve into the specific protein degradation pathways that affect this compound levels and activity.

Identifying the key proteases present in the intestinal lumen and mucosa that are capable of cleaving this compound is a critical step. This could involve using activity-based protein profiling or pull-down assays with modified versions of this compound to identify interacting proteases.

Understanding the conditions under which these proteases are active, such as pH, presence of cofactors, or the influence of the microbiome, will provide insights into how this compound stability is regulated in different intestinal states.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CRS4C-3a’s synthesis mechanisms?

  • Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and significance. For example:

  • Define variables: "How does solvent polarity (independent variable) affect this compound’s crystallization yield (dependent variable)?"
  • Narrow the topic using literature gaps (e.g., limited data on polar aprotic solvents ).
    • Tools : Conduct a systematic literature review to identify unresolved challenges, prioritizing recent studies (last 5 years) and high-impact journals .

Q. What experimental design principles are critical for initial this compound characterization?

  • Methodology :

  • Reproducibility : Document reagent sources (e.g., ≥99% purity), equipment calibration, and environmental controls (temperature, humidity) .
  • Controls : Include negative/positive controls (e.g., solvent-only reactions) to isolate this compound-specific outcomes .
    • Data Collection : Use triplicate trials for statistical validity and report confidence intervals (e.g., 95% CI) .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported spectroscopic data across studies?

  • Methodology :

  • Comparative Analysis : Construct a table comparing IR/NMR peaks, sample preparation methods, and instrumentation (e.g., FTIR vs. Raman) .
  • Error Source Identification : Evaluate solvent interference, baseline noise, or calibration drift in conflicting datasets .
    • Validation : Replicate key experiments under standardized conditions and publish raw data for peer verification .

Q. What strategies optimize this compound’s catalytic efficiency in heterogeneous reaction systems?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to test variables like catalyst loading, temperature, and substrate ratios .
  • Kinetic Analysis : Apply the Arrhenius equation to model activation energy changes under varying pH levels .
    • Advanced Tools : Pair HPLC with mass spectrometry to track intermediate species and degradation pathways .

Methodological Frameworks

Q. How should I structure a research proposal on this compound’s biomedical applications?

  • Sections :

Background : Link this compound’s chemical properties to therapeutic targets (e.g., enzyme inhibition) .

Hypothesis : "this compound’s sulfonate groups enhance binding affinity to Protein X."

Methods : Include in vitro assays (e.g., SPR for binding kinetics) and in vivo toxicity screens .

  • Ethics : Address animal/human trial protocols and institutional review board (IRB) approvals .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

  • Methods :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC50 data .
  • ANOVA : Compare variance across dose groups, adjusting for multiple comparisons (e.g., Tukey’s test) .
    • Software : Use GraphPad Prism or R packages (e.g., drc for dose-response modeling) .

Data Interpretation & Reporting

Q. How do I address non-reproducible results in this compound synthesis protocols?

  • Root Cause Analysis :

  • Material Variability : Test alternate suppliers for key reagents .
  • Procedural Ambiguity : Publish step-by-step videos or supplementary protocols for critical steps (e.g., reflux duration) .
    • Transparency : Disclose all modifications to published methods, even minor adjustments .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Guidelines :

  • Data Diversity : Include ≥10 analogs with systematic structural variations (e.g., substituent position, steric bulk) .
  • Validation : Cross-validate computational (e.g., DFT) predictions with experimental IC50 values .
    • Reporting : Use heatmaps to visualize trends in activity vs. structural descriptors .

Ethical & Collaborative Considerations

Q. How can I ensure ethical compliance when collaborating on this compound-related IP?

  • Frameworks :

  • Material Transfer Agreements (MTAs) : Define data ownership and publication rights upfront .
  • Attribution : Use CRediT taxonomy to specify contributions (e.g., synthesis, analysis, writing) .
    • Conflicts of Interest : Disclose funding sources (e.g., industry partnerships) in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.